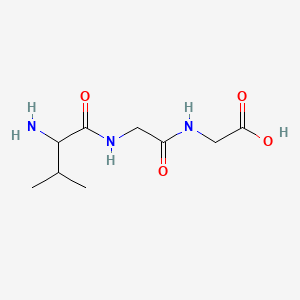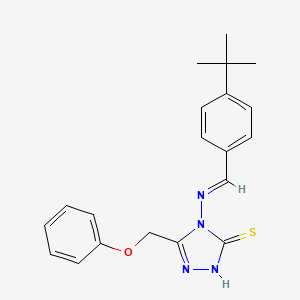
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide typically involves the condensation of 4-amino-2-hydroxybenzoic acid with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Aplicaciones Científicas De Investigación
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparación Con Compuestos Similares
N-(4-amino-2-hydroxyphenyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide: Has a methyl group at a different position on the benzamide moiety.
N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness: N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide is unique due to the specific positioning of the amino, hydroxyl, and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-(4-amino-2-hydroxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)14(18)16-12-7-6-11(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18) |
Clave InChI |
XAHAZTMHARGVKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


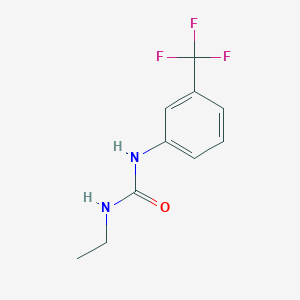
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
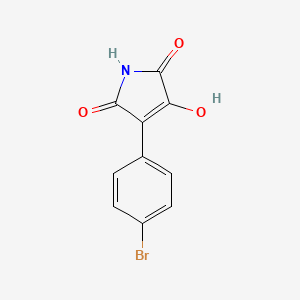
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
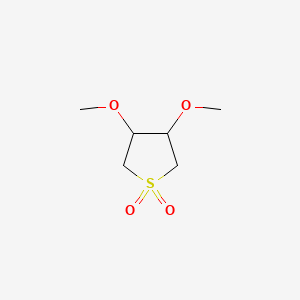
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)

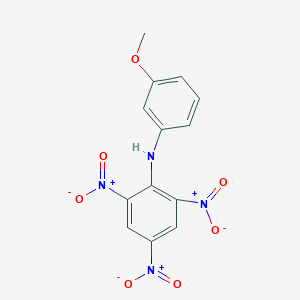

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)


